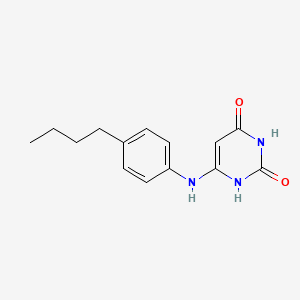

Uracil, 6-(p-butylanilino)-

描述

Foundational Role of the Uracil (B121893) Nucleobase in Nucleic Acid Biology and Metabolism

Uracil is a pyrimidine (B1678525) nucleobase that is a fundamental component of ribonucleic acid (RNA). wikipedia.orgnumberanalytics.com In RNA, uracil pairs with adenine (B156593) via two hydrogen bonds, a role analogous to thymine (B56734) in deoxyribonucleic acid (DNA). wikipedia.org This base pairing is crucial for the three-dimensional structure of RNA and its various functions, including the translation of genetic information into proteins. numberanalytics.com

Beyond its structural role in RNA, uracil is a key intermediate in various metabolic pathways. mhmedical.com It is synthesized in the body and can be converted to uridine (B1682114), which is then phosphorylated to form uridine monophosphate (UMP), uridine diphosphate (B83284) (UDP), and uridine triphosphate (UTP). newworldencyclopedia.org These nucleotides are not only precursors for RNA synthesis but also act as coenzymes in the biosynthesis of polysaccharides and are involved in energy metabolism. newworldencyclopedia.orgchemicalbook.com

The presence of uracil in DNA is generally considered a form of DNA damage. researchgate.net It can arise from the spontaneous deamination of cytosine, a common form of DNA damage that can lead to mutations if not repaired. researchgate.netnih.gov To maintain genomic integrity, cells have evolved specific repair mechanisms, primarily base excision repair, to remove uracil from DNA. researchgate.netnih.gov This process is initiated by uracil-DNA glycosylase (UDG), an enzyme that cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar. nih.govnih.gov

Historical Trajectory of Uracil Analogs as Enzyme Modulators in Biological Systems

The structural similarity of uracil to other pyrimidines has made its analogs a rich source of enzyme modulators. A significant breakthrough in this area was the synthesis of 5-fluorouracil (B62378) (5-FU), a potent anticancer drug. wikipedia.orgnewworldencyclopedia.org 5-FU acts as an antimetabolite, masquerading as uracil and thereby inhibiting enzymes involved in nucleic acid synthesis, ultimately halting the proliferation of cancerous cells. wikipedia.orgnewworldencyclopedia.org

The development of uracil analogs has extended beyond cancer chemotherapy. Researchers have synthesized and investigated a wide range of these compounds for their potential as antiviral, antibacterial, and antiparasitic agents. wikipedia.orgmedchemexpress.com For instance, certain uracil derivatives have shown activity against the human immunodeficiency virus (HIV) and other viruses. numberanalytics.com The core principle behind their mechanism of action often involves the competitive inhibition of enzymes that are essential for the pathogen's replication or survival. mdpi.com

A notable class of uracil analogs are the 6-substituted uracils, which have been extensively studied as inhibitors of various enzymes. researchgate.net These compounds, including those with arylamino or arylsulfanyl groups at the 6-position, have demonstrated a range of biological activities. researchgate.net The exploration of these derivatives has been a continuous effort to discover more selective and potent enzyme inhibitors for therapeutic use.

Specific Focus on 6-(p-Butylanilino)uracil: Its Place and Significance in Academic Inquiry

Within the broader class of 6-substituted uracil analogs, 6-(p-butylanilino)uracil has emerged as a compound of interest in specific areas of biochemical research. Its investigation is often in the context of developing inhibitors for particular enzymes, leveraging the structural features of the uracil scaffold and the appended p-butylanilino group.

Research has shown that 6-(p-alkylanilino)uracils, the class to which 6-(p-butylanilino)uracil belongs, can act as inhibitors of uracil-DNA glycosylase (UDG). mdpi.com For example, studies on Plasmodium falciparum, the parasite that causes malaria, have investigated a series of uracil derivatives for their ability to inhibit the parasite's UDG. In one such study, while 6-(p-n-butylanilino)uracil did not show direct inhibition of the recombinant P. falciparum UDG at concentrations up to 400 μM, it did exhibit inhibitory effects on the growth of the parasite itself. nih.gov This suggests that its mechanism of action in the parasite might be different from direct enzyme inhibition or that it is metabolized to an active form within the parasite.

Structure

3D Structure

属性

CAS 编号 |

21332-96-7 |

|---|---|

分子式 |

C14H17N3O2 |

分子量 |

259.30 g/mol |

IUPAC 名称 |

6-(4-butylanilino)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C14H17N3O2/c1-2-3-4-10-5-7-11(8-6-10)15-12-9-13(18)17-14(19)16-12/h5-9H,2-4H2,1H3,(H3,15,16,17,18,19) |

InChI 键 |

XIKQUZTWHPFJKG-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1=CC=C(C=C1)NC2=CC(=O)NC(=O)N2 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Anilino Uracil Scaffolds

General Synthetic Pathways for the 6-Anilinouracil (B3066259) Core Structure

The fundamental approach to constructing the 6-anilinouracil core involves the condensation of a uracil (B121893) precursor, typically substituted at the C6 position with a good leaving group, with an appropriate aniline (B41778) derivative. The two most prevalent starting materials for this synthesis are 6-aminouracil (B15529) and 6-chlorouracil (B25721).

One common pathway begins with 6-aminouracil, which can be activated and subsequently reacted with anilines. scirp.org A more direct and widely employed method utilizes 6-chlorouracil or its N-substituted derivatives. The reaction of a 6-chlorouracil with a substituted aniline, such as p-butylaniline, leads to the formation of the corresponding 6-anilinouracil through nucleophilic aromatic substitution. This reaction is often carried out by heating the reactants, sometimes in the presence of a base or in a high-boiling point solvent to facilitate the displacement of the chloro group. researchgate.netrsc.org

Another strategy involves the Vilsmeier-Haack cyclization of 6-(arylamino)uracils to produce fused ring systems, indicating the reactivity of the 6-anilinouracil core itself for further transformations. rsc.orgnih.gov Additionally, multicomponent reactions have been explored for the synthesis of complex uracil derivatives, showcasing the adaptability of uracil chemistry. researchgate.netevitachem.com

A general representation of the synthesis of the 6-anilinouracil core is depicted below:

| Starting Material | Reagent | Product |

|---|---|---|

| 6-Chlorouracil | Substituted Aniline | 6-(Substituted anilino)uracil |

| 6-Aminouracil | Activated Aniline Derivative | 6-(Substituted anilino)uracil |

These foundational synthetic routes provide a robust platform for accessing a diverse library of 6-anilinouracil compounds.

Dedicated Synthesis of 6-(p-Butylanilino)uracil

While a specific, detailed protocol for the synthesis of 6-(p-butylanilino)uracil is not extensively documented in singular reports, a reliable synthetic route can be constructed based on established methodologies for analogous compounds. A practical approach involves the direct condensation of 6-chlorouracil with p-butylaniline.

The synthesis would proceed as follows: A mixture of 6-chlorouracil and an excess of p-butylaniline is heated, typically in a solvent such as dimethylformamide (DMF) or in the absence of a solvent, to drive the reaction forward. The reaction temperature is generally maintained between 100-180°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, followed by washing with an appropriate solvent to remove excess aniline and other impurities. Further purification can be achieved by recrystallization.

A representative reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Condition | Product |

| 6-Chlorouracil | p-Butylaniline | Heat (100-180°C) | Uracil, 6-(p-butylanilino)- |

This method is analogous to the synthesis of other 6-(alkylanilino)uracils, which have been shown to be effective inhibitors of various enzymes. acs.orggrafiati.comnih.gov

Strategies for Substituent Variation and Analog Generation within the Alkylanilino Uracil Series

The generation of analogs of 6-(p-butylanilino)uracil is crucial for establishing structure-activity relationships (SAR) and optimizing biological activity. Modifications can be introduced at several positions on the anilino-uracil scaffold, primarily at the N1 and N3 positions of the uracil ring and on the aniline ring itself.

N3-Position Substitution: The N3 position of the uracil ring is a common site for derivatization. Alkylation at this position has been shown to significantly enhance the biological potency of 6-anilinouracils. nih.govumassmed.edu For instance, a series of N3-alkyl derivatives of 6-(3,4-trimethyleneanilino)uracil (TMAU) and 6-(3-ethyl-4-methylanilino)uracil (B8251919) (EMAU) were synthesized and showed enhanced inhibitory activity against Bacillus subtilis DNA polymerase III. nih.gov The introduction of hydrophilic groups, such as hydroxyalkyl and methoxyalkyl substituents, at the N3 position has also been explored to improve the pharmacological properties of these compounds. umassmed.edu

N1-Position Substitution: The N1 position of the uracil ring offers another handle for chemical modification. N1-substituted 6-(p-alkylanilino)uracils have been developed as inhibitors of uracil-DNA glycosylase (UDG) from viruses and parasites. nih.govmdpi.com Synthesis of these analogs can be achieved by first substituting the N1 position of a uracil precursor before the condensation step with the aniline.

Aniline Ring Substitution: Variation of the substituents on the aniline ring allows for the exploration of the binding pocket of the target enzyme. The synthesis of a library of 6-anilinouracils with different substitution patterns on the aniline ring can be achieved by reacting 6-chlorouracil with a diverse set of aniline derivatives. google.com For example, a small-scale synthesis approach has been used to react 3-(3-methoxypropyl)-6-chlorouracil with 42 different substituted anilines to create a diverse library for antibacterial screening. google.com

The following table summarizes some of the key substituent variations and their reported effects:

| Scaffold | Position of Variation | Substituent Type | Reported Biological Effect |

| 6-Anilinouracil | N3 of Uracil | Alkyl groups (ethyl to hexyl) | Enhanced anti-polymerase and antimicrobial potency. nih.gov |

| 6-Anilinouracil | N3 of Uracil | Hydroxyalkyl, Methoxyalkyl | Enhanced antibacterial potency. umassmed.edu |

| 6-(p-alkylanilino)uracil | N1 of Uracil | Various substituents | Inhibition of Uracil-DNA Glycosylase. nih.govmdpi.com |

| 6-Anilinouracil | Aniline Ring | Various alkyl and other groups | Modulation of antibacterial activity. google.com |

Advanced Chemical Transformations for Tailored Biological Activity

Beyond simple substituent variations, more advanced chemical transformations can be employed to develop 6-anilinouracil derivatives with tailored biological activities. These strategies often involve the introduction of larger, functional moieties or the cyclization of the anilinouracil scaffold to create more complex, rigid structures.

Hybrid Molecule Synthesis: A promising strategy involves the creation of hybrid molecules by covalently linking a 6-anilinouracil derivative to another pharmacophore. This can lead to dual-acting compounds with enhanced efficacy or a broader spectrum of activity. For example, fluoroquinolones have been attached to the N3 position of 6-(3-ethyl-4-methylanilino)uracil (EMAU) to generate hybrid compounds that target both DNA polymerase IIIC and topoisomerase/gyrase. researchgate.net

Cyclization Reactions: The 6-anilinouracil core can undergo intramolecular cyclization to form fused heterocyclic systems. For instance, treatment of 6-anilinouracils with diethyl azodiformate can lead to the formation of alloxazines (benzo[g]pteridine-2,4-diones). rsc.org Another important transformation is the Vilsmeier-Haack cyclization of 6-(arylamino)uracils using a mixture of DMF and phosphorus oxychloride, which yields pyrimido[4,5-b]quinoline-2,4(3H,10H)-diones, also known as 5-deazaflavins. rsc.orgnih.gov These rigid, planar structures have their own distinct biological properties.

Reaction with Reactive Cyano Compounds: The reaction of 1-methyl-6-anilinouracil with reactive cyano compounds has been utilized to synthesize more complex heterocyclic structures, further expanding the chemical space of anilinouracil derivatives. evitachem.com

These advanced transformations are summarized in the table below:

| Starting Scaffold | Reagents/Conditions | Resulting Structure |

| 6-Anilinouracil | Diethyl azodiformate | Alloxazine |

| 6-Anilinouracil | DMF, POCl₃ (Vilsmeier-Haack) | Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (5-Deazaflavin) |

| N3-Substituted 6-Anilinouracil | Fluoroquinolone moiety | Hybrid molecule |

| 1-Methyl-6-anilinouracil | Reactive cyano compounds | Complex heterocyclic derivatives |

These synthetic and derivatization strategies highlight the remarkable versatility of the 6-anilinouracil scaffold, making it a valuable platform for the development of new therapeutic agents.

Enzymatic Inhibition Profiles and Targeted Biological Macromolecules

Inhibition of DNA Polymerase Enzymes

6-(p-butylanilino)uracil and its derivatives have been identified as highly selective inhibitors of mammalian DNA polymerase alpha (pol α), a key enzyme in eukaryotic DNA replication. nih.govnih.govoup.comnih.govnih.gov

Research has consistently demonstrated that 6-(p-butylanilino)uracil exhibits potent and specific inhibition of mammalian DNA polymerase α. nih.govnih.govnih.gov This inhibition is characterized as competitive with respect to deoxyguanosine 5'-triphosphate (dGTP). nih.gov The mechanism of action involves the inhibitor mimicking the purine (B94841) nucleoside dGTP. nih.govnih.gov It is proposed that the inhibitor forms hydrogen bonds with cytosine residues in the DNA template, while another part of the molecule binds to a specific site on the DNA polymerase α enzyme. nih.gov This dual interaction leads to the formation of a stable, nonproductive ternary complex consisting of the enzyme, the inhibitor, and the DNA template-primer, effectively halting DNA synthesis. nih.gov

Notably, these compounds show a high degree of selectivity for pol α, with little to no inhibitory effect on other eukaryotic polymerases such as DNA polymerase beta (pol β) and DNA polymerase gamma (pol γ), or on Escherichia coli DNA polymerase I. nih.govnih.gov This specificity underscores their utility as targeted enzymatic inhibitors. The inhibitory potency of these compounds can be substantial, with some analogs displaying apparent inhibitory constants (Ki) in the nanomolar range against pol α. nih.govnih.gov

The high specificity of 6-(p-butylanilino)uracil and its analogs for DNA polymerase α makes them valuable tools for biochemical and structural studies. nih.govoup.comnih.gov Their differential inhibitory activity against various polymerases can be exploited to distinguish between different polymerase activities in cell extracts and to investigate the structural nuances of the dNTP-binding sites of these enzymes. oup.comnih.gov For instance, the stark difference in inhibition between pol α and other polymerases like pol δ has been used to argue for the distinct identities of these enzymes. nih.gov The selective nature of these inhibitors allows researchers to probe for structural differences among DNA polymerases from different sources or even within the same family of enzymes. nih.gov

A class of compounds known as 6-anilinouracils, which includes 6-(p-butylanilino)uracil, has been identified as selective inhibitors of DNA polymerase III (pol III) in gram-positive bacteria. nih.govnih.gov This enzyme is essential for the replication of the bacterial chromosome. nih.gov The inhibitory mechanism is similar to that observed with mammalian pol α, where the anilinouracil acts as a dGTP analog. nih.gov The inhibitor forms specific hydrogen bonds with cytosine in the DNA template, and an aryl group on the inhibitor interacts with a unique receptor site on the pol III enzyme. nih.gov This results in the formation of a stable, inactive ternary complex of DNA, inhibitor, and enzyme, thereby blocking DNA replication and leading to bacterial cell death. nih.gov

In contrast to its potent effect on DNA polymerase α, 6-(p-butylanilino)uracil and its analogs are significantly less effective at inhibiting DNA polymerase delta (pol δ). nih.gov Studies have shown that the concentration of these inhibitors required to inhibit pol δ activity is substantially higher than that needed for pol α. nih.gov For example, while pol α can be inhibited by nanomolar concentrations of certain analogs, pol δ requires concentrations in the micromolar range for similar levels of inhibition. nih.govresearchgate.net This differential sensitivity further highlights the structural distinctions between these two key replicative DNA polymerases. nih.gov

The inhibitory profile of 6-(p-butylanilino)uracil and its derivatives showcases a remarkable degree of selectivity across different DNA polymerase families. The table below summarizes the comparative inhibitory efficacy.

| DNA Polymerase | Family | Organism/System | Inhibitory Potency | References |

| DNA Polymerase Alpha (pol α) | B | Mammalian | High (nanomolar Ki) | nih.govnih.govnih.govnih.gov |

| DNA Polymerase Beta (pol β) | X | Mammalian | No significant inhibition | nih.govnih.gov |

| DNA Polymerase Gamma (pol γ) | A | Mammalian | No significant inhibition | nih.govnih.gov |

| DNA Polymerase Delta (pol δ) | B | Mammalian | Low (micromolar I0.5) | nih.govresearchgate.net |

| DNA Polymerase III (pol III) | C | Gram-positive bacteria | High (micromolar Ki) | nih.govnih.gov |

| DNA Polymerase I | A | Escherichia coli | No significant inhibition | nih.gov |

This comparative analysis underscores the utility of 6-(p-butylanilino)uracil and its analogs as specific molecular probes. Their potent and selective inhibition of mammalian pol α and bacterial pol III, coupled with their weak activity against pol δ and lack of effect on pol β and γ, provides a powerful tool for dissecting the mechanisms of DNA replication and for designing targeted therapeutic agents.

Inhibition of Uracil-DNA Glycosylases (UDGs)

Uracil-DNA glycosylases (UDGs) are critical enzymes in the base excision repair pathway, responsible for recognizing and removing uracil (B121893) from DNA. The inhibitory effects of 6-(p-butylanilino)uracil have been evaluated against UDGs from various sources.

While a specific IC50 value for 6-(p-butylanilino)uracil against Herpes Simplex Virus Type 1 (HSV-1) UDG is not explicitly documented in the reviewed literature, it belongs to the class of 6-(p-alkylanilino)uracils which are known inhibitors of this viral enzyme. mdpi.com Studies on this class of compounds have shown that the length of the p-alkyl chain influences the inhibitory potency against HSV-1 UDG. For instance, longer chain derivatives such as 6-(p-n-octylanilino)uracil have demonstrated significant inhibition of the viral enzyme. nih.gov This suggests that 6-(p-butylanilino)uracil likely exhibits inhibitory activity, albeit potentially with a different potency compared to its longer-chain counterparts. The uracil-derived compounds are reported to act as uracil analogs, competitively binding to the active site of HSV-1 UDG. nih.gov

Research into the anti-malarial potential of UDG inhibitors has included the screening of uracil-derived compounds against the UDG from Plasmodium falciparum (PfUDG). A study investigating a series of 12 uracil derivatives did not specifically include 6-(p-butylanilino)uracil but tested other 6-(p-alkylanilino)uracils. nih.gov The findings from this research indicated that some of these uracil derivatives could inhibit PfUDG. nih.gov For example, 1-methoxyethyl-6-(p-n-octylanilino)uracil and 6-(phenylhydrazino)uracil showed inhibitory effects on PfUDG activity with IC50 values of 16.75 µM and 77.5 µM, respectively. nih.govnih.gov Although data for the butyl-substituted analog is not available from this study, the general activity of the 6-(p-alkylanilino)uracil class suggests a potential for interaction with PfUDG.

There is limited specific information available regarding the direct inhibition of human Uracil-DNA Glycosylase (hUNG) by 6-(p-butylanilino)uracil. While the broader class of 6-(p-alkylanilino)uracils has been identified as inhibitors of UNGs from various sources, including human, detailed inhibitory concentrations for the butyl derivative against the human enzyme are not well-documented in the public literature. mdpi.com One database lists a general IC50 value for "Uracil, 6-(p-butylanilino)-" against Uracil-DNA glycosylase as 150 µM, but the specific source of the enzyme (human or other) is not specified. aatbio.com

The primary mechanism by which 6-(p-alkylanilino)uracils are understood to inhibit UDGs is through competitive inhibition. nih.gov These compounds act as analogs of the natural substrate, uracil. nih.gov They are believed to bind to the catalytic active site of the UDG enzyme, thereby preventing the binding and subsequent excision of uracil bases from the DNA. nih.gov The uracil moiety of the inhibitor mimics the natural substrate, while the substituted aniline (B41778) group likely contributes to the binding affinity and specificity for the enzyme.

Table 1: Inhibitory Activity of Uracil, 6-(p-butylanilino)- and Related Compounds against Uracil-DNA Glycosylases

| Compound | Target Enzyme | IC50 (µM) | Source(s) |

| Uracil, 6-(p-butylanilino)- | Uracil-DNA Glycosylase (source not specified) | 150 | aatbio.com |

| 1-Methoxyethyl-6-(p-n-octylanilino)uracil | Plasmodium falciparum UDG (PfUDG) | 16.75 | nih.govnih.gov |

| 6-(Phenylhydrazino)uracil | Plasmodium falciparum UDG (PfUDG) | 77.5 | nih.govnih.gov |

| 6-(p-n-Octylanilino)uracil | Herpes Simplex Virus Type 1 UDG (HSV-1 UDG) | Potent inhibitor (specific IC50 not provided in snippet) | nih.gov |

Note: The table is based on available data and highlights the inhibitory activities of the specified compounds. The absence of a value indicates that specific data was not found in the reviewed sources.

Exploration of Other Potential Enzyme Targets and Molecular Interactions

Beyond its effects on UDGs, research has indicated that 6-(p-butylanilino)uracil can interact with other critical enzymes involved in nucleic acid metabolism.

Specifically, 6-(p-n-butylanilino)uracil has been shown to inhibit the activity of DNA polymerase alpha from calf thymus. nih.gov This inhibition was found to be competitive with deoxyguanosine 5'-triphosphate (dGTP), suggesting that the compound interferes with the binding of this nucleotide to the enzyme. nih.gov The study also noted that the inhibitory action was dependent on the presence of cytosine in the DNA template, pointing towards a mechanism that involves hydrogen bonding between the inhibitor and cytosine residues in the template strand, in addition to binding to a specific site on the DNA polymerase alpha enzyme. nih.gov Notably, 6-(p-n-butylanilino)uracil did not affect other eukaryotic polymerases such as DNA polymerase beta and gamma, nor did it inhibit Escherichia coli DNA polymerase I, indicating a degree of selectivity for DNA polymerase alpha. nih.gov

Table 2: Other Enzyme Targets of Uracil, 6-(p-butylanilino)-

| Compound | Target Enzyme | Effect | Mechanism | Source(s) |

| Uracil, 6-(p-n-butylanilino)- | DNA Polymerase Alpha (calf thymus) | Inhibition | Competitive with dGTP; involves hydrogen bonding with template cytosine | nih.gov |

Structure Activity Relationships Sar and Rational Design of Inhibitors

Elucidation of the Butylanilino Moiety's Contribution to Inhibitory Potency and Selectivity

The design of 6-(arylanilino)uracil derivatives is rooted in a strategy to create molecules that mimic natural purine (B94841) nucleosides, such as deoxyguanosine triphosphate (dGTP) and deoxyadenosine (B7792050) triphosphate (dATP). nih.gov While uracil (B121893) is a pyrimidine (B1678525), the addition of the bulky butylanilino group at the C6 position allows the compound to sterically and electronically resemble a purine, enabling it to compete with the natural substrates for the active site of enzymes like DNA polymerases. nih.govresearchgate.net

The butylanilino moiety is crucial for both the potency and selectivity of these inhibitors. nih.gov Analogs such as N2-(p-n-butylphenyl)dGTP (BuPdGTP) and 2-(p-n-butylanilino)dATP (BuAdATP) have been shown to be highly potent and selective inhibitors of mammalian DNA polymerase alpha. oup.com The mechanism of inhibition involves the formation of a stable ternary complex, consisting of the polymerase enzyme, the inhibitor, and the primer-template DNA. nih.govoup.com This complex effectively sequesters the enzyme, preventing it from carrying out its normal function of DNA replication. nih.gov The butyl group, in particular, is thought to fit into a hydrophobic pocket within the enzyme's active site, an interaction that significantly contributes to the high affinity and inhibitory power of the compound. The selectivity for certain polymerases, such as the alpha-type, over others like beta and gamma polymerases, underscores the specific nature of this interaction. nih.gov

Impact of Aromatic Substitutions on Biological Activity

The phenyl ring of the butylanilino group provides a versatile scaffold for further modifications to fine-tune the inhibitor's biological activity. Structure-activity relationship (SAR) studies have explored how different substituents on this aromatic ring impact potency.

Research into a series of 6-(p-alkylanilino)uracils as inhibitors of Uracil-DNA glycosylase (UDG) from Plasmodium falciparum, the parasite responsible for malaria, revealed a clear correlation between the length of the alkyl chain and biological activity. nih.gov While 6-(p-i-butylanilino)uracil showed no inhibitory activity against the recombinant PfUDG enzyme at concentrations up to 400 μM, other analogs with longer alkyl chains were more effective. nih.gov For instance, 6-(p-n-heptylanilino)uracil was the most effective compound against parasite growth, with an IC50 of 5.0 μM. nih.gov Another derivative, 1-methoxyethyl-6-(p-n-octylanilino)uracil, showed inhibitory effects on PfUDG activity and also inhibited parasite growth. nih.gov These findings suggest that the length and nature of the para-substituent on the aniline (B41778) ring are critical determinants of activity, likely by optimizing hydrophobic interactions within the target's binding site.

**Table 1: Inhibitory Effects of Uracil Derivatives on *P. falciparum***

| Compound | IC50 on PfUDG (μM) | IC50 on Parasite Growth (μM) |

| 6-(p-i-Butylanilino)uracil | > 400 | 16.5 |

| 6-(p-n-heptylanilino)uracil | Not Determined | 5.0 |

| 1-methoxyethyl-6-(p-n-octylanilino)uracil | 16.75 | 15.6 |

| Data sourced from a study on Plasmodium falciparum Uracil-DNA glycosylase. nih.gov |

Further studies on related purine analogs have shown that other substitutions can also yield potent inhibitors. For example, replacing the butyl group with other functionalities led to the identification of N2-(3,4-dichlorobenzyl)guanine (DCBG) as a potent inhibitor of B. subtilis DNA polymerase III, with a mechanism and potency equivalent to the prototype uracil-based inhibitors. researchgate.net This indicates that electronic effects of substituents on the aryl ring, in addition to hydrophobic character, play a significant role in the inhibitor's interaction with the target enzyme. researchgate.net

Modulation of the Uracil Heterocyclic Ring System for Enhanced Activity

The uracil ring itself is a key component that can be modified to improve the pharmacological properties of these inhibitors. nih.gov Numerous research efforts have focused on making substitutions at the N(1), N(3), and C(5) positions of the pyrimidine ring to enhance bioactivity, selectivity, metabolic stability, and other pharmacokinetic properties. nih.gov

Modifications at the C6 position, where the anilino group is attached, are also a strategy for developing novel derivatives. For example, using 6-aminouracil (B15529) as a starting material, various heterocyclic rings—such as pyrimidine, furan, and thiophene—have been attached to the C6 position to create fused and related heterocyclic compounds. scirp.org Another approach involves reacting 6-chlorouracils with substituted piperazines to yield 5-alkyl-6-(4-substituted-1-piperazinyl)uracils, some of which have demonstrated potent broad-spectrum antibacterial activity. nih.gov The introduction of a hydroxy function into the uracil ring is another method used to generate compounds with potential antioxidant and anti-inflammatory activities. beilstein-journals.org These examples demonstrate that the uracil core is not merely a passive anchor but an active component of the pharmacophore that can be extensively modified to alter and improve biological function. nih.govscirp.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net The fundamental goal of QSAR is to develop robust and predictive models that can forecast the activity of new, untested chemical compounds. researchgate.netnih.gov This approach allows medicinal chemists to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net

A QSAR model is developed using a dataset of compounds with known activities. nih.gov The process involves calculating a set of "descriptors" for each molecule, which are numerical values that represent various physicochemical properties such as steric, electronic, and hydrophobic characteristics. researchgate.netanalchemres.org Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like neural networks, are then used to create an equation that links these descriptors to the observed biological activity. nih.govanalchemres.org

The reliability of a QSAR model is assessed through rigorous validation. researchgate.net This typically involves splitting the initial dataset into a "training set" to build the model and a "test set" of compounds the model has not seen to evaluate its predictive power. mdpi.com Key statistical metrics such as the coefficient of determination (R²) for the goodness of fit and the cross-validated correlation coefficient (Q²) for robustness are used to judge the model's quality. mdpi.com A well-validated QSAR model can be a powerful tool for the virtual screening of large chemical databases to identify potential new hits and to guide the structural refinement of existing lead compounds for improved potency. nih.gov

Molecular Mechanism of Enzyme Inhibitor Complex Formation

Characterization of Inhibitor Binding Sites within Target Enzymes

Research has identified that 6-(p-butylanilino)uracil and related substituted 6-anilinouracils are potent inhibitors of specific DNA polymerases. The primary targets include the replication-specific DNA polymerase III in Gram-positive bacteria such as Bacillus subtilis and the DNA polymerase alpha in eukaryotes. nih.govnih.gov

| Target Enzyme | Binding Site Characteristics | Source(s) |

| Bacillus subtilis DNA Polymerase III | Planar, hydrophobic, distinct from the active site. | nih.govnih.gov |

| Calf Thymus DNA Polymerase Alpha | Inhibitor-specific site. | nih.gov |

Competitive Binding Dynamics with Natural Substrates (e.g., dGTP)

The inhibition of DNA polymerase alpha by 6-(p-butylanilino)uracil is competitive with deoxyguanosine 5'-triphosphate (dGTP). nih.gov This means the inhibitor directly competes with dGTP for binding to the enzyme-DNA template complex. 6-Anilinouracils are considered analogues of dGTP, which explains their ability to vie for the same binding pocket. nih.gov The inhibition is dependent on the presence of cytosine in the DNA template, indicating that the inhibitor does not simply block the dGTP site on the free enzyme but rather interferes with the process at the moment of nucleotide selection opposite a template cytosine. nih.gov

| Natural Substrate | Inhibitor | Type of Competition | Target Enzyme | Source(s) |

| dGTP | Uracil (B121893), 6-(p-butylanilino)- | Competitive | DNA Polymerase Alpha | nih.gov |

Hydrogen Bonding and Hydrophobic Interactions in Ligand-Protein Recognition

The formation of a stable enzyme-inhibitor complex is governed by a combination of hydrogen bonding and hydrophobic interactions. nih.govnih.gov

Hydrophobic Interactions: Quantitative structure-activity relationship (QSAR) studies on a series of 6-anilinouracil (B3066259) derivatives reveal that their interaction with both wild-type and mutant DNA polymerase III from Bacillus subtilis appears to result solely from hydrophobic binding. nih.gov The potency of these inhibitors is enhanced by the presence of small alkyl or halogen groups on the phenyl ring, which increases the hydrophobic character of the molecule and its affinity for the binding site. nih.gov The n-butyl group in 6-(p-butylanilino)uracil contributes significantly to these crucial hydrophobic interactions. nih.govnih.gov

Hydrogen Bonding: A proposed mechanism suggests that the inhibitor forms hydrogen bonds with cytosine residues within the DNA template strand. nih.gov This interaction helps to properly orient the inhibitor within the active site, facilitating its binding to the specific inhibitor site on the polymerase and preventing the incorporation of the correct nucleotide, dGTP.

| Interaction Type | Description | Role in Inhibition | Source(s) |

| Hydrophobic Binding | Interaction between the nonpolar anilino side chain of the inhibitor and a hydrophobic pocket on the enzyme. | Primary driving force for the binding of 6-anilinouracils to DNA Polymerase III. | nih.govnih.gov |

| Hydrogen Bonding | The uracil portion of the inhibitor is proposed to form hydrogen bonds with cytosine bases in the DNA template. | Orients the inhibitor, contributing to the competitive inhibition against dGTP. | nih.gov |

Kinetic Analysis of Inhibitory Action (e.g., Kᵢ, competitive vs. non-competitive)

Kinetic studies are essential for quantifying the potency of an enzyme inhibitor and defining its mode of action. The inhibition constant (Kᵢ) is a critical parameter that indicates the concentration of inhibitor required to produce 50% inhibition; a lower Kᵢ value signifies a more potent inhibitor.

The inhibition by 6-(p-butylanilino)uracil is characterized as competitive with respect to the natural substrate dGTP. nih.gov In competitive inhibition, the inhibitor binds to the same site as the substrate (or a site that sterically or conformationally prevents substrate binding), and the inhibition can be overcome by increasing the substrate concentration. While a specific Kᵢ value for 6-(p-butylanilino)uracil was not detailed in the reviewed literature, related compounds show potent inhibitory activity. For instance, a 6-amino-substituted uracil analog, 6-(2-aminoethyl)amino-5-chlorouracil, was found to be a competitive inhibitor of thymidine (B127349) phosphorylase with a Kᵢ of 165 nM. nih.gov The determination of Kᵢ values for competitive inhibitors is typically achieved through analyses like Dixon plots or by applying the Cheng-Prusoff equation to IC₅₀ data obtained from enzyme activity assays. nih.gov

| Kinetic Parameter | Definition | Relevance to Uracil, 6-(p-butylanilino)- | Source(s) |

| Type of Inhibition | Competitive | The compound competes directly with the natural substrate, dGTP, for binding. | nih.gov |

| Kᵢ (Inhibition Constant) | The concentration of inhibitor at which it binds to half of the free enzyme sites. It is a measure of the inhibitor's binding affinity. | A quantitative measure of the inhibitor's potency. A lower Kᵢ indicates tighter binding and higher potency. | youtube.com |

Advanced Methodologies in Research and Development

Computational Chemistry and Molecular Modeling Applications

Computational methods are powerful tools in modern drug discovery, offering insights into molecular interactions that are often difficult to obtain through experimental means alone. uu.nlnih.gov For "Uracil, 6-(p-butylanilino)-," these techniques have been pivotal in understanding its mechanism of action and in guiding the design of more potent derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to predict the binding mode and affinity of a small molecule, such as "Uracil, 6-(p-butylanilino)-," to a protein target.

Research has utilized molecular docking to investigate the interaction of "Uracil, 6-(p-butylanilino)-" and its analogs with various enzymes. For instance, docking studies have been employed to understand how these compounds bind to the active site of DNA polymerases. bibliotekanauki.ploup.com The predictions from these studies help in visualizing the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the inhibitor's binding. The accuracy of these predictions is critical for the rational design of new inhibitors with improved potency. nih.gov

In the context of uracil-DNA glycosylase (UDG), a key enzyme in DNA repair, virtual screening and subsequent molecular docking have been used to identify potential inhibitors. mdpi.comsemanticscholar.org Although "Uracil, 6-(p-butylanilino)-" itself was not the most potent inhibitor identified in some screens, the docking studies provided valuable information about the pharmacophore required for UDG inhibition. mdpi.comsemanticscholar.org These studies often reveal that the uracil (B121893) moiety of the inhibitor occupies the uracil-binding pocket of the enzyme, while the substituted aniline (B41778) group extends into a more variable region, offering opportunities for modification to enhance binding affinity and selectivity. mdpi.comsemanticscholar.org

| Enzyme Target | Docking Method | Key Findings | Reference |

|---|---|---|---|

| DNA Polymerase α | Not specified in abstracts | Inhibitor likely forms hydrogen bonds with cytosine in the DNA template and binds to an inhibitor-specific site on the enzyme. | nih.gov |

| Human Uracil-DNA Glycosylase (hUNG) | Virtual Screening followed by docking | Tetrahydro-2,4,6-trioxopyrimidinylidene (PyO3) fragment, a 5-substituted barbituric acid derivative, was identified as a promising pharmacophore. | mdpi.comsemanticscholar.org |

Quantum chemical calculations provide a deep understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interaction with biological targets. arxiv.org These methods can be used to calculate properties such as charge distribution, molecular orbital energies, and the energies of different molecular conformations. rsc.org

For uracil and its derivatives, quantum chemical calculations have been used to study their electronic structure and reactivity. wikipedia.orgmdpi.com These studies can help in understanding the nature of the chemical bonds within the molecule and how it might interact with its receptor. For example, the distribution of electron density, calculated through quantum chemistry, can indicate which parts of the molecule are likely to be involved in hydrogen bonding or other electrostatic interactions. mdpi.com The reactivity of uracil is influenced by its electronic structure, and it can undergo reactions like oxidation and nitration. wikipedia.org

While specific quantum chemical studies on "Uracil, 6-(p-butylanilino)-" are not detailed in the provided results, the general applicability of these methods to uracil derivatives suggests their utility in understanding its specific electronic features that contribute to its inhibitory activity. rsc.orgwikipedia.org

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mun.ca This technique allows researchers to observe the conformational changes of a molecule and its complex with a protein, providing insights into the stability of the binding and the dynamic nature of the interaction. mpg.de

MD simulations have been applied to study the conformational dynamics of uracil-containing DNA and RNA, which is relevant to understanding how inhibitors like "Uracil, 6-(p-butylanilino)-" might affect these structures. in2p3.frnih.gov For instance, simulations can reveal how the binding of an inhibitor influences the flexibility of the protein's active site or the conformation of the DNA template. in2p3.fr The stability of the inhibitor-enzyme complex can be assessed by running long-timescale MD simulations and analyzing the trajectory of the inhibitor within the binding pocket. vjs.ac.vn

Virtual screening (VS) is a computational technique that involves the screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. vjs.ac.vnwikipedia.org This approach can be either structure-based or ligand-based.

Structure-based virtual screening has been instrumental in the discovery of new inhibitors for enzymes targeted by uracil derivatives. nih.govnih.gov In this approach, a library of compounds is docked into the three-dimensional structure of the target protein, and the predicted binding affinities are used to rank the compounds. uu.nl This has been successfully applied to identify novel scaffolds for various targets. nih.gov

Ligand-based virtual screening, on the other hand, uses the information from known active compounds, like "Uracil, 6-(p-butylanilino)-," to identify other molecules with similar properties. vjs.ac.vn This can involve searching for compounds with similar 2D or 3D structures or using pharmacophore models that define the essential features required for biological activity. scirp.org Virtual screening has proven to be a cost-effective and time-efficient method for identifying new lead compounds. nih.gov

Biochemical and Biophysical Characterization Techniques

Experimental techniques are essential to validate the predictions from computational models and to provide quantitative data on the inhibitory activity of compounds like "Uracil, 6-(p-butylanilino)-".

In vitro enzyme activity assays are fundamental for determining the inhibitory potency of a compound. sigmaaldrich.comdatabiotech.co.il These assays measure the rate of an enzymatic reaction in a controlled environment, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

For "Uracil, 6-(p-butylanilino)-" and related compounds, enzyme inhibition studies have been crucial in defining their biological activity. It has been shown to be an inhibitor of calf thymus DNA polymerase alpha. nih.gov The inhibition was found to be competitive with respect to dGTP, suggesting that the inhibitor interacts with the dGTP binding site or a site that allosterically affects dGTP binding. bibliotekanauki.plnih.gov The inhibitory potency of 6-(p-n-butylanilino)uracil against DNA polymerase α was reported with a Ki value of 60 µM. bibliotekanauki.pl

Furthermore, studies on various 6-anilinouracil (B3066259) derivatives have established structure-activity relationships, indicating how modifications to the uracil or aniline parts of the molecule affect its inhibitory activity against DNA polymerase III in Bacillus subtilis. nih.gov For instance, substitutions at the N3 position of the uracil ring were found to enhance the binding to the polymerase. nih.gov

In the context of uracil-DNA glycosylase (UDG), while 6-(p-n-butylanilino)uracil did not significantly inhibit Plasmodium falciparum UDG (PfUDG), it did show inhibitory activity against HSV-1 UDG with an IC50 of 150 μM. nih.gov This highlights the importance of testing inhibitors against enzymes from different organisms to assess their selectivity.

| Compound | Enzyme Target | Inhibition Parameter | Value | Reference |

|---|---|---|---|---|

| 6-(p-n-butylanilino)uracil | DNA Polymerase α (calf thymus) | Ki (competitive with dGTP) | 60 µM | bibliotekanauki.pl |

| 6-(p-n-butylanilino)uracil | HSV-1 Uracil-DNA Glycosylase | IC50 | 150 µM | nih.gov |

| 6-(p-n-butylanilino)uracil | Plasmodium falciparum Uracil-DNA Glycosylase | IC50 | > 400 µM | nih.gov |

Structural Biology Techniques for Enzyme-Inhibitor Complexes (e.g., X-ray Crystallography, if applicable)

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including complex assemblies of proteins and their inhibitors. nih.gov This method has been instrumental in revealing the atomic details of how various inhibitors bind to the active sites of enzymes, thereby guiding structure-based drug design. nih.govnih.gov For uracil-based inhibitors, crystallography has provided significant insights into their interactions with enzymes like uracil-DNA glycosylase (UDG). rcsb.orgoup.com For instance, the crystal structure of human UDG in complex with the inhibitor protein Ugi revealed that the inhibitor binds to the DNA-binding groove of the enzyme, effectively blocking its activity. oup.com Similarly, structures of UDG with uracil analogs have shown that the uracil moiety typically occupies the specific uracil-binding pocket of the enzyme. bibliotekanauki.pl

In the context of "Uracil, 6-(p-butylanilino)-", also known as BuAU, it has been identified as a moderately potent and selective inhibitor of DNA polymerase α. rcsb.org Its mechanism of action is competitive with respect to deoxyguanosine 5'-triphosphate (dGTP). grafiati.com This suggests that the inhibitor functions by interacting with the enzyme's active site. The proposed mechanism involves the formation of a stable ternary complex consisting of the DNA template-primer, the polymerase enzyme, and the inhibitor. rcsb.org It is hypothesized that the uracil portion of the molecule forms hydrogen bonds with cytosine residues in the DNA template, while the p-butylanilino group interacts with a specific, yet to be fully characterized, hydrophobic pocket on the enzyme. rcsb.orggrafiati.com

Although a definitive X-ray crystal structure of the "Uracil, 6-(p-butylanilino)-" bound to DNA polymerase α has not been reported in the reviewed literature, modeling studies have been performed based on the known structures of other DNA polymerases, such as E. coli DNA polymerase I. rcsb.org These models aim to predict the binding orientation of the inhibitor within the enzyme's active site and to identify the key amino acid residues involved in the interaction. The development of such models is crucial for designing more potent and selective second-generation inhibitors.

The table below summarizes the key enzymes and inhibitors for which structural data has been obtained, providing a comparative context for the potential structural analysis of the "Uracil, 6-(p-butylanilino)-" complex.

| Enzyme | Ligand/Inhibitor | PDB ID(s) | Key Structural Insights |

| Human Uracil-DNA Glycosylase (UDG) | Ugi (Inhibitor Protein) | 1UGI | Inhibitor's β-strand inserts into the DNA-binding groove. oup.com |

| Human Uracil-DNA Glycosylase (UDG) | 6-Aminouracil (B15529) | 1SSP | Uracil analog binds in a preformed pocket, demonstrating shape complementarity. rcsb.org |

| Thermus thermophilus Uracil-DNA Glycosylase | Abasic DNA | 2DEM | Reveals a "slide-in" mechanism for initial damage recognition. d-nb.info |

| Bacillus stearothermophilus DNA Polymerase I | DNA Primer-Template | 3BDP | Shows sequence-independent recognition of correctly formed base pairs. grafiati.com |

| Thermococcus kodakarensis DNA Polymerase | Uracil-containing template | 7OMG | Provides insight into the recognition of deaminated bases. rcsb.org |

This table is for illustrative purposes and includes examples of structurally characterized enzyme-ligand complexes relevant to DNA replication and repair.

Spectroscopic Probes for Ligand-Target Interactions (e.g., NMR, UV-Vis)

Spectroscopic techniques are invaluable for studying the dynamics and thermodynamics of ligand-target interactions in solution, providing complementary information to the static picture offered by crystallography. researchgate.netmit.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing protein-ligand interactions at the atomic level. researchgate.net It can be used to identify which parts of a small molecule are in close contact with the protein and to detect conformational changes in the enzyme upon inhibitor binding. mit.edunih.gov For uracil and its derivatives, NMR has been used to determine their solution structures and to study their interactions with various biological targets. nih.gov In the study of enzyme inhibitors, NMR can be used to determine the binding affinity (dissociation constant, Kd) and to map the binding site on the protein, often by monitoring chemical shift perturbations in the protein's or ligand's NMR spectrum upon complex formation. mit.edu While specific NMR studies detailing the interaction of "Uracil, 6-(p-butylanilino)-" with DNA polymerase α were not found in the reviewed literature, this technique holds significant potential for elucidating the precise nature of the inhibitor's binding mode in solution.

UV-Visible (UV-Vis) Spectroscopy is another widely used technique to monitor enzyme kinetics and binding interactions. oup.com Changes in the UV-Vis absorption spectrum of a protein or a ligand upon binding can be used to determine binding constants and stoichiometry. mit.edu For enzymes that catalyze reactions involving a change in the absorbance of a substrate or product, UV-Vis spectroscopy is a standard method for kinetic analysis. oup.com The inhibition of DNA polymerase α by "Uracil, 6-(p-butylanilino)-" has been characterized through kinetic studies, which inherently rely on methods to quantify the rate of DNA synthesis, often involving radioisotope incorporation or other sensitive detection methods rather than direct UV-Vis measurements of the inhibitor itself. However, UV-Vis spectroscopy could potentially be employed to study the direct binding of the inhibitor to the enzyme by observing changes in the intrinsic tryptophan fluorescence of the protein or changes in the inhibitor's absorbance spectrum upon binding.

The table below provides a summary of the applications of these spectroscopic techniques in the study of enzyme-inhibitor interactions.

| Spectroscopic Technique | Information Provided | Relevance to "Uracil, 6-(p-butylanilino)-" |

| NMR Spectroscopy | - Ligand binding site mapping- Determination of binding affinity (Kd)- Conformational changes in enzyme and inhibitor- Solution structure of the complex | Could be used to identify the specific amino acids in the DNA polymerase α active site that interact with the p-butylanilino group and to confirm the proposed hydrogen bonding of the uracil moiety. |

| UV-Vis Spectroscopy | - Enzyme kinetics (inhibition studies)- Determination of binding affinity (Kd)- Monitoring conformational changes (e.g., via intrinsic fluorescence) | Kinetic studies have established the inhibitory mechanism. Direct binding studies could further quantify the interaction strength and stoichiometry between the inhibitor and the enzyme-DNA complex. |

Applications in Biochemical and Molecular Probes

Utilization as Selective Probes for Differentiating DNA Polymerase Isoforms

Derivatives of 6-anilinouracil (B3066259) are notable for their ability to selectively inhibit specific DNA polymerases, making them instrumental in distinguishing the functions of various polymerase isoforms within the cell. nih.govscbt.com This selectivity is crucial for understanding the specialized roles that different polymerases play in DNA replication and repair. mdpi.combyjus.com

For instance, 6-(p-butylanilino)uracil and its related compound, N2-(p-n-butylphenyl)guanine (BuPG), have been developed as highly selective and potent inhibitors of mammalian DNA polymerase alpha, a key enzyme in DNA replication. nih.govoup.com The mechanism of this inhibition is competitive with respect to deoxyguanosine triphosphate (dGTP), indicating that these inhibitors interact with the dGTP binding site on the polymerase. researchgate.net The triphosphate form, BuPdGTP, is a particularly potent inhibitor of DNA polymerase alpha. nih.gov

In contrast, 6-anilinouracils act as selective inhibitors of the replicative DNA polymerase III in Gram-positive bacteria like Bacillus subtilis. nih.govoup.com This specificity allows for the targeted study of bacterial DNA replication without affecting the polymerases of other organisms. Structure-activity relationship studies, involving substitutions at the N3 position of the uracil (B121893) ring, have been conducted to enhance their potency and antibacterial activity, further refining these compounds as specific probes. nih.gov The ability to create derivatives with varying inhibitory capacities against different polymerases—such as the distinction between mammalian DNA polymerase alpha and bacterial DNA polymerase III—showcases their utility in differentiating the activities and characteristics of these essential enzyme isoforms. nih.govnih.gov

Development of Chemical Tools for Investigating DNA Repair Pathways

The presence of uracil in DNA is a common form of DNA damage that is primarily addressed by the base excision repair (BER) pathway. nih.govnih.govencyclopedia.pub This process is initiated by a uracil-DNA glycosylase (UDG), which recognizes and removes the incorrect base. nih.govresearchgate.net Analogs of uracil, including derivatives of 6-(p-butylanilino)uracil, have been developed as inhibitors of UDG, providing chemical tools to investigate the mechanics of the BER pathway. nih.gov

By inhibiting UDG, these compounds can stall the repair process at its initial step, allowing researchers to study the subsequent events and the roles of other involved proteins. researchgate.netnih.gov For example, studies on Plasmodium falciparum, the parasite responsible for malaria, have utilized 6-(p-alkylanilino)uracils to probe its UDG (PfUDG). nih.gov While many of the tested compounds, including 6-(p-n-butylanilino)uracil, did not show significant inhibition of the purified PfUDG enzyme itself, they did exhibit inhibitory effects on the growth of the parasite. nih.gov This suggests that the compounds may be metabolized within the parasite to active forms or that they affect other pathways crucial for parasite viability.

The investigation into such uracil analogs helps to elucidate the role of DNA repair in different organisms and under various conditions. nih.govnih.gov The development of these inhibitors is crucial for understanding how cells and pathogens maintain genomic integrity and for identifying potential targets for therapeutic intervention. nih.govpatsnap.com

Table 1: Inhibitory Effects of Uracil Derivatives on P. falciparum Growth

| Compound | IC₅₀ against PfUDG (μM) | IC₅₀ against Parasite Growth (μM) |

|---|---|---|

| 6-(p-n-butylanilino)uracil | > 400 | 10.0 |

| 6-(p-i-butylanilino)uracil | > 400 | 16.5 |

| 6-(p-n-pentylanilino)uracil | > 400 | 10.5 |

| 6-(p-i-pentylanilino)uracil | > 400 | 11.0 |

| 6-(p-n-heptylanilino)uracil | Not Determined | 5.0 |

| 1-methoxyethyl-6-(p-n-octylanilino)uracil | 16.75 | 15.6 |

| 6-(phenylhydrazino)uracil | 77.5 | 12.8 |

Data sourced from a study on Plasmodium falciparum uracil-DNA glycosylase. nih.gov

Contribution to Understanding Enzyme Active Site Topography and Specificity

The study of how inhibitors like 6-(p-butylanilino)uracil and its analogs interact with their target enzymes provides significant insights into the three-dimensional structure and chemical nature of the enzyme's active site. The selectivity of these compounds for certain DNA polymerases is a direct result of the specific topography of the enzyme's nucleotide-binding pocket. nih.govnih.gov

Research on these inhibitors has revealed that they often act as analogs of natural substrates, such as dGTP. nih.govresearchgate.net For example, 6-anilinouracils mimic dGTP to inhibit B. subtilis DNA polymerase III. nih.gov Similarly, the inhibition of mammalian DNA polymerase alpha by BuPG and the related 2-(p-n-butylanilino)adenine (BuAA) is competitively antagonized by dATP, indicating these inhibitors target the dNTP-binding site. nih.gov The fact that these inhibitors can bind potently suggests that the active site can accommodate the butylphenyl group, providing clues about its size and hydrophobicity.

Furthermore, experiments with these inhibitors have led to suggestions that mammalian DNA polymerase alpha possesses dNTP binding sites that can recognize specific bases even without the direction of a DNA template. nih.gov The development of various derivatives with different substituents, such as the N3-alkyl derivatives of 6-anilinouracils, and the analysis of their corresponding inhibitory activities (structure-activity relationships) allow for a detailed mapping of the enzyme's active site. nih.gov This information is invaluable for the rational design of new, even more potent and specific inhibitors that can serve as refined molecular probes or as potential therapeutic agents. oup.com

Future Prospects and Emerging Research Directions

Design and Synthesis of Enhanced Potency and Selectivity Inhibitors

The foundational research on 6-anilinouracils identified them as potent and selective inhibitors of Gram-positive bacterial DNA polymerase IIIC (pol IIIC). nih.gov Future research is geared towards refining this inhibitory activity through rational drug design, leveraging established structure-activity relationships (SAR).

Key strategies for enhancing potency and selectivity involve targeted modifications at two primary locations: the anilino ring and the N3 position of the uracil (B121893) core.

Anilino Ring Substitution: Studies have shown that the substitution pattern on the anilino group is a critical determinant of inhibitory potency. For instance, the 6-(3-ethyl-4-methylanilino) group has been identified as a feature that maximizes pol IIIC inhibition. nih.gov Future design efforts will likely explore a wider array of substitutions on the phenyl ring to optimize hydrophobic and electronic interactions within the enzyme's binding pocket. Quantitative structure-activity relationship (QSAR) analyses have indicated that the interaction between 6-anilinouracil (B3066259) derivatives and both wild-type and mutant DNA polymerase III is primarily governed by hydrophobic binding. nih.gov This suggests that systematic modification of the alkyl chain, such as the p-butyl group in 6-(p-butylanilino)uracil, could yield inhibitors with finely tuned potency.

Uracil N3 Position Modification: The N3 position of the uracil ring has been shown to tolerate a variety of substituents, which can significantly enhance antibacterial potency. nih.gov The introduction of alkyl groups ranging from ethyl to hexyl at the N3 position enhances binding to the polymerase. nih.gov Furthermore, incorporating more hydrophilic moieties, such as hydroxyalkyl and methoxyalkyl groups, can substantially improve antibacterial activity, often more so than it improves direct enzyme inhibition, suggesting an impact on cellular uptake or other pharmacokinetic properties. nih.gov

Future synthetic strategies will focus on creating focused libraries of compounds with diverse substitutions at these key positions to develop inhibitors with superior potency and selectivity, potentially overcoming resistance mechanisms.

| Modification Site | Substituent Type | Observed Effect on Activity | Reference |

| Anilino Ring | 3-ethyl-4-methyl | Maximized pol IIIC inhibition potency | nih.gov |

| Uracil N3 Position | Ethyl to Pentyl | Enhanced binding to polymerase and antimicrobial potency | nih.gov |

| Uracil N3 Position | Hexyl | Enhanced binding to polymerase but reduced antimicrobial potency | nih.gov |

| Uracil N3 Position | Hydroxyalkyl, Methoxyalkyl | Marginally enhanced anti-polymerase activity but severalfold enhancement of antibacterial potency | nih.gov |

Exploration of Novel Biological Targets beyond DNA Replication and Repair Enzymes

While the initial focus was on DNA polymerase, the versatility of the uracil scaffold allows its derivatives to interact with a broader range of biological targets. A significant emerging direction is the exploration of these novel interactions to reposition 6-(p-butylanilino)uracil-based compounds for new therapeutic indications.

A landmark discovery in this area is the identification of 6-alkylamino-substituted uracil derivatives as potent agonists for the orphan G protein-coupled receptor 84 (GPR84). nih.gov GPR84 is primarily expressed in immune cells and is implicated in inflammation and immunity, making it an attractive target for new anti-inflammatory drugs. nih.gov Researchers have synthesized and evaluated numerous uracil derivatives, identifying compounds with nanomolar potency at GPR84. nih.gov This finding pivots the 6-anilinouracil scaffold from an antimicrobial framework to a potential immunomodulatory one.

Beyond GPR84, other studies have highlighted the potential for uracil derivatives to target different enzyme classes and cellular pathways:

Cathepsin B Inhibition: Certain heterocyclic compounds synthesized from 6-aminouracil (B15529) have demonstrated the ability to inhibit cathepsin B, an enzyme implicated in cancer progression and metastasis. scirp.org

Thymidylate Synthase (TYMS) Inhibition: Novel uracil derivatives have been synthesized and investigated as inhibitors of TYMS, a crucial enzyme in nucleotide synthesis and a validated target in cancer chemotherapy. researchgate.net

Epigenetic Targets: Uracil derivatives have been discovered that target the Set-and-Ring (SRA) domain of UHRF1, an oncogene involved in maintaining DNA methylation patterns. Inhibition of this interaction can lead to global DNA demethylation, presenting a potential strategy for epigenetic cancer therapy. ed.ac.uk

These examples underscore a paradigm shift, viewing the 6-(p-butylanilino)uracil core not just as a polymerase inhibitor, but as a privileged scaffold for developing modulators of diverse and therapeutically relevant biological targets.

| Compound Class | Novel Biological Target | Therapeutic Area | Reference |

| 6-Alkylaminouracils | G protein-coupled receptor 84 (GPR84) | Inflammation, Immunity | nih.gov |

| 6-Aminouracil Derivatives | Cathepsin B | Oncology | scirp.org |

| Novel Uracil Derivatives | Thymidylate Synthase (TYMS) | Oncology | researchgate.net |

| Substituted Uracils | UHRF1 SRA Domain | Oncology (Epigenetics) | ed.ac.uk |

Integration of High-Throughput Screening with Computational Design

The discovery of novel activities and the optimization of existing ones can be dramatically accelerated by integrating high-throughput screening (HTS) with modern computational chemistry. This synergistic approach allows for the rapid evaluation of large compound libraries and the subsequent rational design of more effective molecules.

High-Throughput Screening (HTS) enables the testing of thousands to millions of compounds against a specific biological target in a short period. amerigoscientific.com For the 6-(p-butylanilino)uracil scaffold, HTS can be employed to:

Screen diverse libraries of uracil analogs against new targets like GPR84 or panels of cancer cell lines to identify novel hits. nih.govasco.org

Perform secondary screening to eliminate compounds with undesirable properties, such as general cytotoxicity.

Computational Design complements HTS by providing a framework for understanding and predicting molecular activity. Techniques such as QSAR, pharmacophore modeling, and molecular docking are invaluable.

QSAR models , as have been developed for 6-anilinouracils against DNA polymerase III, can predict the inhibitory activity of unsynthesized analogs based on their physicochemical properties, guiding the synthesis of more potent compounds. nih.gov

Pharmacophore modeling and virtual screening can be used to search large virtual libraries for new uracil-based scaffolds that fit the binding requirements of a target. mdpi.com This in silico approach is faster and more cost-effective than primary HTS. nih.gov For example, a pharmacophore model could be built based on the known GPR84 agonists to identify new uracil derivatives with potentially higher affinity. nih.gov

Molecular docking and molecular dynamics (MD) simulations can predict the binding pose and stability of a ligand within a target's active site, providing crucial insights for structure-based drug design. mdpi.comfrontiersin.org

The future of drug discovery with the 6-(p-butylanilino)uracil scaffold lies in an iterative cycle: HTS identifies initial hits, computational modeling elucidates the structural basis for their activity, and this knowledge guides the synthesis of a new generation of optimized compounds, which are then re-evaluated.

Development of Multi-Targeting or Allosteric Modulators within the Uracil Framework

Moving beyond single-target inhibitors, a sophisticated approach involves designing molecules that can interact with multiple targets simultaneously or that modulate a target's activity through allosteric mechanisms. The 6-anilinouracil framework is a promising starting point for developing such advanced therapeutic agents.

Multi-Targeting Modulators: Many complex diseases, such as cancer, involve multiple signaling pathways. A multi-target drug can address this complexity, potentially offering higher efficacy and a reduced likelihood of drug resistance. The pyrimidine (B1678525) core, of which uracil is a key example, is considered a "privileged scaffold" for developing kinase inhibitors, which often have multi-target profiles. rsc.org For instance, aryl urea-based compounds, which share some structural features with anilinouracils, have been developed as dual inhibitors of VEGFR-2 and PD-L1, targeting both angiogenesis and immune evasion in cancer. nih.gov Future research could focus on modifying the 6-(p-butylanilino)uracil structure to incorporate pharmacophoric features that allow for simultaneous inhibition of a primary target, like DNA polymerase, and a secondary target involved in resistance or virulence.

Allosteric Modulators: Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, altering the protein's conformation and function. nih.gov This can offer greater selectivity and a more nuanced pharmacological effect compared to direct competitive inhibition. nih.gov Notably, the original 6-anilinouracils are themselves allosteric inhibitors; they bind to a site on DNA polymerase III that is distinct from the active site for dGTP. nih.gov

This inherent allosteric mechanism provides a strong foundation for future development. Research into other pyrimidine-based scaffolds has yielded allosteric modulators for targets like the sarco/endoplasmic reticulum calcium ATPase (SERCA). uark.edu The future for 6-(p-butylanilino)uracil could involve designing analogs that act as positive or negative allosteric modulators for a range of targets, including GPCRs and enzymes, thereby fine-tuning physiological responses in a disease context. nih.gov

常见问题

Basic Research Questions

Q. What are the primary experimental methods to assess the inhibitory effects of 6-(p-butylanilino)uracil on DNA synthesis in mammalian cells?

- Methodological Answer : Use cell viability assays (e.g., colony-forming efficiency) with BHK cells exposed to 0.1 mM 6-(p-butylanilino)uracil for 24 hours. Monitor DNA synthesis inhibition via radiolabeled thymidine incorporation and compare growth rates under controlled conditions (e.g., reduced plating efficiency to 75% and lag phase extension). Include radiation exposure (X-ray/UV) as a comparative variable to isolate repair inhibition effects .

Q. How can researchers detect and quantify uracil derivatives like 6-(p-butylanilino)uracil in genomic DNA?

- Methodological Answer : Employ PCR-based methods with primers targeting genomic regions of interest to analyze uracil distribution heterogeneity. Validate results using isotopic measurements or high-performance liquid chromatography (HPLC) for quantitative analysis, as demonstrated in radiation-induced uracil formation studies .

Advanced Research Questions

Q. How should experimental designs account for variability in DNA repair inhibition observed with 6-(p-butylanilino)uracil across cell types?

- Methodological Answer : Optimize dose-response curves (e.g., 0.1–1.0 mM) and exposure durations (24–48 hours) using multiple cell lines (e.g., BHK, primary mammalian cells). Include controls for reversible inhibition by washing out the compound and measuring recovery of DNA synthesis. Cross-validate findings with complementary assays, such as comet assays for DNA strand breaks or γH2AX foci quantification .

Q. What mechanisms explain the contradictory data on 6-(p-butylanilino)uracil’s role in electron transfer reactions during radiation-induced DNA damage?

- Methodological Answer : Perform competition kinetic analyses in aqueous solutions containing bromouracil and DNA bases (e.g., thymine, adenine). Use radiation (X-ray/UV) to induce electron transfer and measure uracil yields via HPLC. Compare results with computational models of radical anion interactions to resolve discrepancies between predicted and observed uracil formation .

Q. How does 6-(p-butylanilino)uracil compare to structurally similar uracil derivatives in inhibiting terminal deoxynucleotidyl transferase (TdT)?

- Methodological Answer : Conduct enzyme activity assays using purified TdT and varying concentrations of 6-(p-butylanilino)uracil, 6-(p-methoxy-anilino)uracil, and 6-(p-aminoylamino)uracil. Measure kinetic parameters (Km, Vmax) and inhibition constants (Ki) via spectrophotometric monitoring of nucleotide incorporation. Structural comparisons using crystallography or molecular docking can elucidate substituent effects on binding affinity .

Data Interpretation and Validation

Q. What statistical approaches are recommended to address variability in uracil quantification studies involving 6-(p-butylanilino)uracil?

- Methodological Answer : Use triplicate experiments (as in immunoglobulin gene uracil analysis) with standard deviation calculations. Apply ANOVA for cross-condition comparisons (e.g., radiation vs. chemical inhibition) and regression models to correlate dose with inhibition efficiency. Include Bland-Altman plots for method validation when combining PCR and isotopic data .

Q. How can researchers differentiate between cytosine deamination and thymine replacement as sources of uracil in DNA when studying 6-(p-butylanilino)uracil’s effects?

- Methodological Answer : Use thymidylate synthase-deficient cell lines to perturb thymine biosynthesis. Compare uracil levels via the PCR-based method in wild-type vs. deficient cells treated with 6-(p-butylanilino)uracil. Isotopic labeling (e.g., ³H-thymidine) can further distinguish de novo thymine incorporation errors from deamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。